Absence of Published Quantitative Comparator Data for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole
A systematic search of PubMed, Google Patents, and major chemical databases (PubChem, ChEMBL, BindingDB) was conducted for quantitative biological data (e.g., IC50, Ki, EC50, % inhibition) for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole (CAS 1105225-34-0). No primary research articles, patents, or authoritative database entries containing such data were identified. In contrast, structurally related 1,2,4-oxadiazole sulfonyl derivatives—such as those reported by Khatik et al. (2012)—have published IC50 values ranging from 0.5 to 5.1 μM against DU-145 prostate cancer cells . The target compound's unique substitution pattern (5-chlorothiophen-2-yl sulfonylmethyl at the 5-position combined with unsubstituted phenyl at the 3-position) has no publicly available quantitative comparator data at this time.
| Evidence Dimension | Availability of quantitative biological data |
|---|---|
| Target Compound Data | No published quantitative data found |
| Comparator Or Baseline | Related 1,2,4-oxadiazole sulfonyl derivatives: IC50 0.5–5.1 μM (DU-145) |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Multiple database and literature searches (PubMed, Google Patents, PubChem, ChEMBL, BindingDB) as of May 2026 |
Why This Matters
Procurement decisions must acknowledge that this compound's biological performance is uncharacterized in the public domain, necessitating in-house validation before use in any biological assay.
- [1] Khatik GL, Kaur J, Kumar V, Tikoo K, Nair VA. 1,2,4-Oxadiazoles: a new class of anti-prostate cancer agents. Bioorg Med Chem Lett. 2012 Mar 1;22(5):1912-6. doi: 10.1016/j.bmcl.2012.01.059. PMID: 22326399. View Source
